molecular formula C5H11NO2 B1426246 1,4-Dioxepan-6-amine CAS No. 1048962-45-3

1,4-Dioxepan-6-amine

Cat. No.: B1426246
CAS No.: 1048962-45-3
M. Wt: 117.15 g/mol
InChI Key: MWEMWEUKFQJVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxepan-6-amine is a cyclic amine with a six-membered ring structure. It has the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxepan-6-amine can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxepan with ammonia or primary amines under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amine group .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxepan-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted amines or other derivatives .

Scientific Research Applications

1,4-Dioxepan-6-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dioxepan-6-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxepan-6-amine is unique due to the specific position of the amine group on the six-membered ring. This positioning influences its chemical reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

1,4-dioxepan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-5-3-7-1-2-8-4-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEMWEUKFQJVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dioxepan-6-amine
Reactant of Route 2
1,4-Dioxepan-6-amine
Reactant of Route 3
1,4-Dioxepan-6-amine
Reactant of Route 4
1,4-Dioxepan-6-amine
Reactant of Route 5
1,4-Dioxepan-6-amine
Reactant of Route 6
1,4-Dioxepan-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.